N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin moiety, a pyrazole ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . The intermediate is then further reacted with various alkyl or aryl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzodioxin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various N-alkyl or N-aryl sulfonamides .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lipoxygenase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced production of inflammatory mediators, making the compound a potential anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin and sulfonamide moieties but lacks the pyrazole ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Contains an acetamido group instead of the pyrazole ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Features a methoxy group and a benzamide moiety.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a benzodioxin moiety, a pyrazole ring, and a sulfonamide group
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H19N3O4S/c1-13-19(14(2)22(20-13)16-6-4-3-5-7-16)27(23,24)21-15-8-9-17-18(12-15)26-11-10-25-17/h3-9,12,21H,10-11H2,1-2H3 |
InChI Key |
JQEQVKMYHLNDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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